3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
Description
3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that features an oxazole ring fused to a pyridine ring
Properties
IUPAC Name |
3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6(2)9-8-3-7(5-13)4-11-10(8)14-12-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTZAKNXUKVDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC2=C1C=C(C=N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of cytochrome P450 enzymes, which are involved in the biosynthesis of steroid hormones . The compound’s effects are mediated through its ability to bind to the active site of these enzymes, thereby inhibiting their activity and affecting downstream biological pathways.
Comparison with Similar Compounds
3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde can be compared with other similar compounds, such as:
3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile:
3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid: This compound has a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions. The uniqueness of this compound lies in its aldehyde group, which provides versatility in chemical modifications and potential biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
